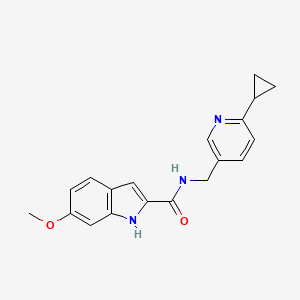

![molecular formula C23H28N4O5S2 B2869319 6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-95-3](/img/structure/B2869319.png)

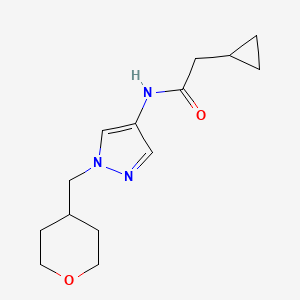

6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

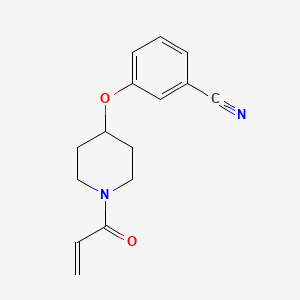

The compound “6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Protodeboronation of alkyl boronic esters is also a key step in the synthesis of related compounds .科学的研究の応用

Synthesis and Antimicrobial Activity

- Antimicrobial Derivatives Synthesis : New derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine have been synthesized with a focus on their antimicrobial activities. These compounds were prepared from acetyl-amino-aryl-methylthieno[2,3-b]pyridine-carboxamides and evaluated for their effectiveness against various microbial strains (Bakhite et al., 2004); (Abdel-rahman et al., 2002).

Chemical Synthesis and Characterization

- Novel Pyridothienopyrimidines : Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their derivatives has been conducted. These compounds were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, exploring their potential applications in various fields (Bakhite et al., 2005).

Polyamide Synthesis

- New Polyamides : A series of novel polyamides containing pyridyl moiety were synthesized, showing potential applications in materials science. These polymers were characterized for their thermal properties and solubility in polar solvents, indicating their suitability for various industrial applications (Faghihi & Mozaffari, 2008).

Anti-inflammatory Activity

- Tetrahydrothienopyrimidine Derivatives : Modified methods for synthesizing tetrahydrothienopyrimidine derivatives have been developed, with preliminary prognosis of anti-inflammatory activity. These compounds show promise for further biological activity studies (Chiriapkin et al., 2021).

Antiproliferative and Apoptotic Activity

- Cell Cycle Disruption : A study on the antiproliferative activities of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives revealed their potential in disrupting cell cycles and inducing apoptosis, showcasing their relevance in cancer research (Sarhan et al., 2010).

将来の方向性

特性

IUPAC Name |

6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5S2/c1-14-5-3-4-11-27(14)34(31,32)17-8-6-16(7-9-17)22(30)25-23-20(21(24)29)18-10-12-26(15(2)28)13-19(18)33-23/h6-9,14H,3-5,10-13H2,1-2H3,(H2,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRMJKLCTDFGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

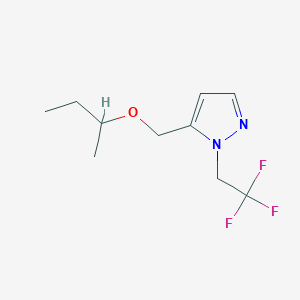

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)

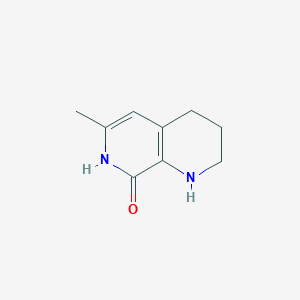

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)

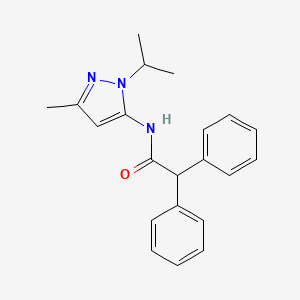

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)